molecular formula C7H6INO2 B1291546 2-Amino-4-iodobenzoic acid CAS No. 20776-54-9

2-Amino-4-iodobenzoic acid

Cat. No.: B1291546
CAS No.: 20776-54-9
M. Wt: 263.03 g/mol
InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N
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Description

2-Amino-4-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2. It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a carboxylic acid group (-COOH). This compound is known for its applications in various chemical processes and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-4-iodobenzoic acid involves the reaction of p-iodobenzoic acid with ammonia. The specific reaction conditions and steps can be adjusted as needed . Another method involves the Sandmeyer reaction, where 2-aminobenzoic acid is converted into 2-iodobenzoic acid through diazotization followed by a reaction with iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Biological Activity

2-Amino-4-iodobenzoic acid, also known as 4-amino-3-iodobenzoic acid, is a halogenated derivative of aminobenzoic acid. This compound has garnered attention due to its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C7H6INO2
  • Molecular Weight : 263.03 g/mol
  • IUPAC Name : 4-amino-3-iodobenzoic acid
  • CAS Number : 2122-63-6

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their fatty acid synthesis pathways. For instance, a study demonstrated that the compound impacts the bacterial type II fatty acid synthesis system, which is crucial for bacterial survival and proliferation .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of apoptotic pathways. The IC50 values for different cancer cell lines suggest a promising therapeutic index for further development:

Cell LineIC50 (µM)Mechanism of Action
MCF-76.48Apoptosis induction
A5498.25Caspase activation

These findings indicate that this compound could serve as a lead compound in the development of new anticancer agents .

Anti-inflammatory Effects

In addition to its antibacterial and antitumor activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property could make it beneficial in treating inflammatory diseases.

Study on Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various aminobenzoic acid derivatives found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to its interference with fatty acid synthesis, which is essential for bacterial cell membrane integrity .

Evaluation of Antitumor Activity

In a comparative study assessing the cytotoxic effects of halogenated benzoic acids on cancer cell lines, this compound exhibited superior activity against MCF-7 and A549 cells. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in its biological activities. These studies suggest that the compound binds effectively to active sites of enzymes related to fatty acid synthesis and apoptotic pathways, indicating its potential as a lead compound for drug development .

Properties

IUPAC Name

2-amino-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIIUIVETQQQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627823
Record name 2-Amino-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-54-9
Record name 2-Amino-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-iodo-benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-2-nitro-benzoic acid (20 g, 68 mmol, 1.0 equiv.) was dissolved in 200 mL of EtOAc and then SnCl2.2H2O (46 g, 204 mmol, 3.0 equiv.) was added in three portions. The reaction mixture was stirred at rt for 16 h. Satd. aq. NaHCO3 was carefully added to adjust the mixture to pH=9. The precipitated solid was removed by filtration through diatomaceous earth, washing with water. The aqueous layer in the filtrate was separated and acidified with conc. HCl to pH=2. The precipitated solid was collected by filtration and dried to afford the title compound as white solid (19 g, 68 mmol, 100%). 1H NMR (400 MHz, CD3OD): 1H NMR (500 MHz, CDCl3): 7.56 (d, J=8.5, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5, 1H), 5.71 (br s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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